tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate
Overview
Description
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C14H21BrN4O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Bromination: The pyrimidine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated pyrimidine is then coupled with the piperidine intermediate using a suitable coupling reagent like palladium catalysts.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is the corresponding amine.
Scientific Research Applications
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [1-(5-chloropyrimidin-2-yl)piperidin-4-yl]carbamate
- tert-Butyl [1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]carbamate
- tert-Butyl [1-(5-iodopyrimidin-2-yl)piperidin-4-yl]carbamate
Uniqueness
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, making this compound valuable for targeted applications in research and industry.
Biological Activity
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of inflammation and cellular responses. This article synthesizes current research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom on the pyrimidine ring, which may influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 344.23 g/mol. The compound's structure can be represented as follows:
Research indicates that this compound exhibits significant activity as an inhibitor of the NLRP3 inflammasome pathway. This pathway is crucial in regulating inflammatory responses, particularly in macrophages. The compound has been shown to inhibit pyroptosis and the release of interleukin-1 beta (IL-1β) in LPS/ATP-stimulated human macrophages.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce pyroptosis by inhibiting NLRP3 activation. The following table summarizes key findings from these studies:
Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
---|---|---|
10 | 24.9 ± 6.3 | 19.4 ± 0.4 |
50 | 29.1 ± 4.8 | Not reported |
These results suggest a concentration-dependent effect on both pyroptosis and IL-1β release, indicating potential therapeutic implications for inflammatory diseases.
Cytotoxicity Assessment
Cytotoxicity assays were performed to evaluate the safety profile of this compound. The compound was tested across a range of concentrations (0.1–100 µM) using the MTT assay on THP-1 cells, revealing no significant cytotoxic effects at lower concentrations, thus supporting its potential as a therapeutic agent without adverse effects on cell viability.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Inflammation Models : In models of acute inflammation, treatment with this compound resulted in reduced inflammatory markers and improved outcomes compared to controls.
- Neuroinflammation : Research has also suggested that this compound could mitigate neuroinflammatory responses, making it a candidate for further investigation in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The presence of the bromine atom on the pyrimidine ring is believed to enhance binding affinity to target proteins involved in inflammation pathways. Modifications to the piperidine and carbamate portions of the molecule have been explored to optimize activity and reduce side effects.
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWXGKUOOJQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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